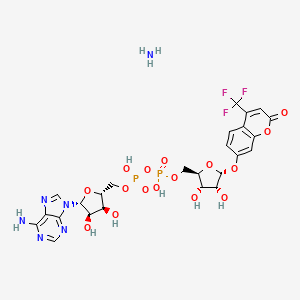
TFMU-ADPr ammonium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
TFMU-ADPr ammonium, also known as ADP-ribosylated trifluoromethylumbelliferone ammonium, is a compound used primarily in biochemical research. It is a fluorescent substrate that is particularly useful for monitoring the activity of poly(ADP-ribose) glycohydrolase (PARG) enzymes. This compound has gained attention due to its exceptional reactivity, stability, and usability in various assays .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of TFMU-ADPr ammonium involves the conjugation of ADP-ribose with trifluoromethylumbelliferone. The reaction typically requires specific conditions to ensure the stability and reactivity of the final product. The process involves multiple steps, including the protection and deprotection of functional groups, and the use of coupling agents to facilitate the conjugation .
Industrial Production Methods
Análisis De Reacciones Químicas
Types of Reactions
TFMU-ADPr ammonium undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed by PARG enzymes, releasing a fluorescent signal.
Binding Reactions: It binds to viral and human macrodomains, making it useful in high-throughput screening assays.
Common Reagents and Conditions
Common reagents used in the synthesis and reactions of this compound include:
Coupling Agents: Used to facilitate the conjugation of ADP-ribose with trifluoromethylumbelliferone.
Protecting Groups: Employed to protect functional groups during the synthesis process.
Major Products Formed
The primary product formed from the hydrolysis of this compound is trifluoromethylumbelliferone, which emits a fluorescent signal. This property is exploited in various biochemical assays to monitor enzyme activity .
Aplicaciones Científicas De Investigación
TFMU-ADPr ammonium has a wide range of applications in scientific research, including:
Biochemistry: Used as a substrate to study the activity of PARG enzymes.
Virology: Employed in assays to identify inhibitors of viral macrodomains, such as those found in SARS-CoV-2.
Drug Discovery: Utilized in high-throughput screening assays to discover potential antiviral compounds
Mecanismo De Acción
The mechanism of action of TFMU-ADPr ammonium involves its hydrolysis by PARG enzymes. The compound binds to the active site of the enzyme, and upon hydrolysis, it releases trifluoromethylumbelliferone, which emits a fluorescent signal. This fluorescence can be measured to determine the activity of the enzyme. The binding affinity of this compound to various macrodomains has been studied using X-ray crystallography, revealing how the trifluoromethylumbelliferone moiety contributes to its binding affinity .
Comparación Con Compuestos Similares
TFMU-ADPr ammonium can be compared with other similar compounds, such as:
pNP-ADPr (ADP-ribosylated p-nitrophenol): Another fluorescent substrate used to study PARG activity.
GS-441524-Diphosphate-Ribose Derivatives: These compounds are potent binders of viral macrodomains and are used in similar assays.
This compound is unique due to its high reactivity, stability, and the strong fluorescent signal it produces upon hydrolysis, making it a valuable tool in biochemical research .
Propiedades
Fórmula molecular |
C25H29F3N6O16P2 |
|---|---|
Peso molecular |
788.5 g/mol |
Nombre IUPAC |
[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4R,5R)-3,4-dihydroxy-5-[2-oxo-4-(trifluoromethyl)chromen-7-yl]oxyoxolan-2-yl]methyl hydrogen phosphate;azane |
InChI |
InChI=1S/C25H26F3N5O16P2.H3N/c26-25(27,28)11-4-15(34)46-12-3-9(1-2-10(11)12)45-24-20(38)18(36)14(48-24)6-44-51(41,42)49-50(39,40)43-5-13-17(35)19(37)23(47-13)33-8-32-16-21(29)30-7-31-22(16)33;/h1-4,7-8,13-14,17-20,23-24,35-38H,5-6H2,(H,39,40)(H,41,42)(H2,29,30,31);1H3/t13-,14-,17-,18-,19-,20-,23-,24+;/m1./s1 |
Clave InChI |
KSRMCXOCIMFEHJ-YDXMRJOASA-N |
SMILES isomérico |
C1=CC2=C(C=C1O[C@@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OC[C@@H]4[C@H]([C@H]([C@@H](O4)N5C=NC6=C(N=CN=C65)N)O)O)O)O)OC(=O)C=C2C(F)(F)F.N |
SMILES canónico |
C1=CC2=C(C=C1OC3C(C(C(O3)COP(=O)(O)OP(=O)(O)OCC4C(C(C(O4)N5C=NC6=C(N=CN=C65)N)O)O)O)O)OC(=O)C=C2C(F)(F)F.N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















